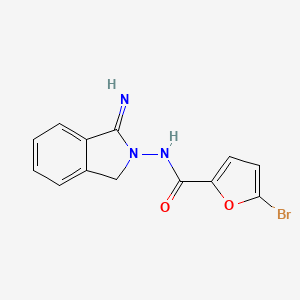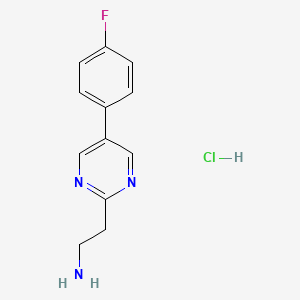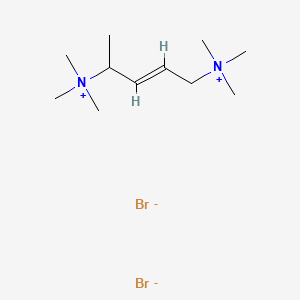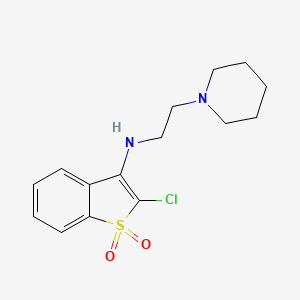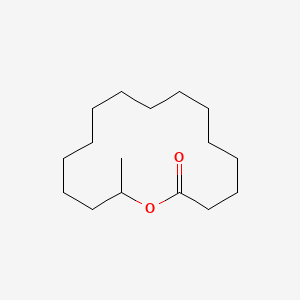
Propranolol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propranolol acetate is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound is synthesized to enhance the pharmacokinetic properties of propranolol, making it more effective in certain therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propranolol acetate typically involves the acetylation of propranolol. One common method involves the reaction of propranolol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been developed to improve the efficiency and yield of the process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Propranolol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to propranolol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of propranolol.
Substitution: Formation of various propranolol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propranolol acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blockers and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Used in research on cardiovascular diseases, anxiety disorders, and migraine prevention.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Propranolol acetate exerts its effects by blocking beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This blockade inhibits the action of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, reduced myocardial contractility, and vasodilation. These effects collectively reduce cardiac workload and oxygen demand, making this compound effective in treating cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Nadolol: A non-selective beta-adrenergic receptor antagonist similar to propranolol.
Uniqueness
Propranolol acetate is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective in treating a wider range of conditions compared to selective beta-blockers like atenolol and metoprolol. Additionally, the acetate derivative enhances the pharmacokinetic properties, providing better therapeutic outcomes in certain applications .
Eigenschaften
CAS-Nummer |
129459-75-2 |
|---|---|
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] acetate |
InChI |
InChI=1S/C18H23NO3/c1-13(2)19-11-16(22-14(3)20)12-21-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,19H,11-12H2,1-3H3 |
InChI-Schlüssel |
KIQZYYYXMURMTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


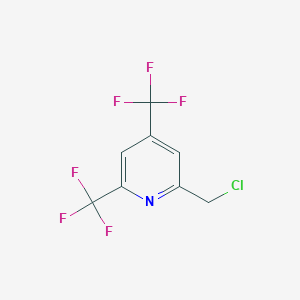


![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
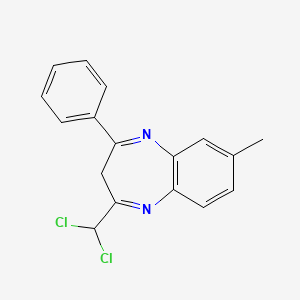
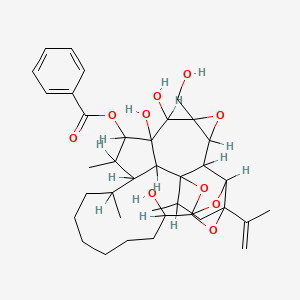
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)

